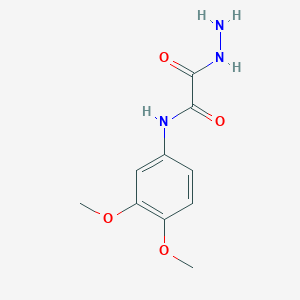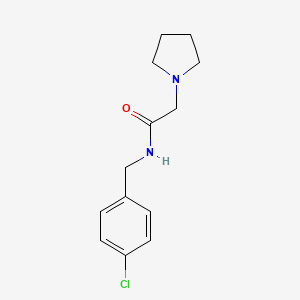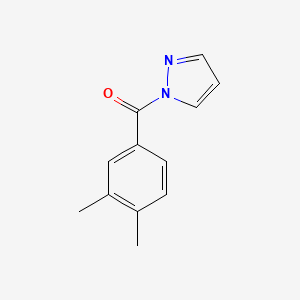
N-(3,4-dimethoxyphenyl)-2-hydrazinyl-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2-hydrazinyl-2-oxoacetamide is a chemical compound known for its diverse applications in various scientific fields. This compound features a hydrazinyl group attached to an oxoacetamide moiety, with a 3,4-dimethoxyphenyl group providing additional functional properties. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-hydrazinyl-2-oxoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: 3,4-dimethoxybenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated using acetic anhydride to yield this compound.
The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-hydrazinyl-2-oxoacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoacetamide group to an amine.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted hydrazides, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-hydrazinyl-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-2-hydrazinyl-2-oxoacetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites, while the oxoacetamide moiety may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-hydrazinyl-2-oxoacetamide: Unique due to its specific functional groups and structure.
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in its amine functionality.
N-(3,4-dimethoxyphenyl)hydrazine: Similar hydrazine functionality but lacks the oxoacetamide group.
Uniqueness
This compound stands out due to its combination of hydrazinyl and oxoacetamide groups, which confer unique reactivity and potential biological activities. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C10H13N3O4 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-hydrazinyl-2-oxoacetamide |
InChI |
InChI=1S/C10H13N3O4/c1-16-7-4-3-6(5-8(7)17-2)12-9(14)10(15)13-11/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
RRJVBBXBFYDLOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B10965317.png)

![4-{[(2-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10965345.png)
![3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10965351.png)
![(5Z)-1-(3-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10965354.png)
![4-(butan-2-yl)-5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10965356.png)
![4-benzyl-5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10965359.png)
![1-Butyl-3-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B10965367.png)
![(4Z)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one](/img/structure/B10965368.png)


![1-Butan-2-yl-3-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B10965393.png)

![1-Butyl-4-[(3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10965408.png)
